molecular formula C9H9BrO4 B1272914 3-Bromo-2,6-dimethoxybenzoic acid CAS No. 73219-89-3

3-Bromo-2,6-dimethoxybenzoic acid

Cat. No. B1272914
CAS RN: 73219-89-3
M. Wt: 261.07 g/mol
InChI Key: CUQANLQRQJHIQE-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethoxybenzoic acid is a brominated benzoic acid derivative with two methoxy groups at the 2 and 6 positions on the benzene ring. It is related to various compounds that have been studied for their potential applications in different fields, including fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography , and as part of molecular recognition studies . Its structural analogs have been used in the synthesis of compounds with inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) , and it has been included in crystal complexes for structural analysis .

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can involve various chemical reactions, including bromination, reduction, oxidation, and Friedel-Crafts reactions . The specific synthesis of 3-bromo-2,6-dimethoxybenzoic acid is not detailed in the provided papers, but related compounds have been synthesized through similar methods, indicating that a multi-step synthetic route may be applicable .

Molecular Structure Analysis

The molecular structure of 3-bromo-2,6-dimethoxybenzoic acid can be inferred from related compounds. For instance, the crystal structure of 2',6'-dimethoxyflavone with 3-bromo-2,6-dimethoxybenzoic acid has been investigated, revealing intermolecular hydrogen bonding between the carbonyl group of the flavone and the acidic hydrogen of the acid . Additionally, the molecular conformation of similar compounds has been studied using techniques like FT-IR, FT-Raman, UV spectra, and DFT calculations .

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives can be quite diverse. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been found to react with various carboxylic acids to form fluorescent derivatives, which are useful in high-performance liquid chromatography . Another related compound, 3-bromo-2-nitrobenzo[b]thiophene, has shown interesting reactivity with amines, leading to aromatic nucleophilic substitution with rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-2,6-dimethoxybenzoic acid can be deduced from studies on similar compounds. For instance, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provided insights into the geometric parameters, energies, wavenumbers, and thermodynamic properties at different temperatures . The polymorphism of 2,6-dimethoxybenzoic acid has been explored, revealing different crystalline forms and hydrogen bonding patterns . These studies suggest that 3-bromo-2,6-dimethoxybenzoic acid may also exhibit polymorphism and specific intermolecular interactions.

Scientific Research Applications

  • Synthesis of Indoles and Coumarins

    • Field : Organic Chemistry
    • Application : 2,6-Dimethoxybenzoic Acid is used in the synthesis of indoles as well as coumarins .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The compounds synthesized are related to Novobiocin, used as potent inhibitors of heat-shock protein 90 in the treatment of breast cancer .
  • Controlling the Polymorphic Outcome

    • Field : Material Science
    • Application : 2,6-Dimethoxybenzoic Acid is used in controlling the polymorphic outcome .
    • Method : Highly concentrated solutions (having supersaturation c/c* ≈ 9 at 25 °C) of 2,6-Dimethoxybenzoic Acid were made .
    • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

“3-Bromo-2,6-dimethoxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-bromo-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQANLQRQJHIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379193
Record name 3-bromo-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dimethoxybenzoic acid

CAS RN

73219-89-3
Record name 3-bromo-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 15 ml of bromine (0.3 mol) in 50 ml of chloroform is added dropwise while stirring and cooling in ice to 54.9 g (0.3 mol) of 2,6-dimethoxybenzoic acid in 150 ml of dioxan. The solution is left at room temperature overnight. The solvent is evaporated and the residue recrystallized from aqueous ethanol. Yield: 59.3 g, m.p. 144°-45° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
54.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JC Wallet, EM Gaydou, H Lachekar… - … of Experimental and …, 2000 - Wiley Online Library
The structures of two solid inclusion compounds with the 2',6'‐dimethoxyflavone host molecule, 1, were investigated by single‐crystal X‐ray analysis. Both compounds, 1 3‐bromo‐2,6‐…
Number of citations: 2 onlinelibrary.wiley.com
L Florvall, SO Oegren - Journal of Medicinal Chemistry, 1982 - ACS Publications
A series of some novel N-(l-ethyl-2-pyrrolidinylmethyl) benzamides was synthesized and tested for dopamine receptor blockade in vivo by the ability to block the apomorphine syndrome …
Number of citations: 126 pubs.acs.org
FP Doyle, JHC Nayler, HRJ Waddington… - Journal of the …, 1963 - pubs.rsc.org
Various derivatives of 2, 6-dimethoxybenzoic acid containing electronattracting substituents elsewhere in the ring have been synthesised. Analogues in which one or both of the methoxy…
Number of citations: 0 pubs.rsc.org
T Tiefenbrunn, S Forli, M Happer… - Chemical biology & …, 2014 - Wiley Online Library
A library of 68 brominated fragments was screened against a new crystal form of inhibited HIV ‐1 protease in order to probe surface sites in soaking experiments. Often, fragments are …
Number of citations: 46 onlinelibrary.wiley.com
L Lang, W Li, HM Jia, DC Fang, S Zhang, X Sun… - Theranostics, 2011 - ncbi.nlm.nih.gov
Direct bromination of the tyrosine residues of peptides and antibodies with bromine-76, to create probes for PET imaging, has been reported. For peptides that do not contain tyrosine …
Number of citations: 25 www.ncbi.nlm.nih.gov
J Auerbach, SA Weissman, TJ Blacklock, MR Angeles… - Tetrahedron letters, 1993 - Elsevier
A new bromination method employing NBS or dibromodimethylhydantoin in aqueous base is described for the synthesis of 3-bromo-2,6-dimethoxybenzoic acid (1) and other …
Number of citations: 109 www.sciencedirect.com
JM Becht, CL Drian - Organic Letters, 2008 - ACS Publications
A novel simple and efficient synthesis of biaryls via a Pd-catalyzed decarboxylative cross-coupling reaction of arenecarboxylic acids and diaryliodonium triflates is described. The PdCl …
Number of citations: 179 pubs.acs.org
JM Becht, C Catala, C Le Drian, A Wagner - Organic Letters, 2007 - ACS Publications
A simple and efficient route to biaryls via Pd-catalyzed decarboxylative cross-couplings of arene carboxylic acids and aryl iodides is reported. The PdCl 2 /AsPh 3 catalytic system in the …
Number of citations: 250 pubs.acs.org
A Ferranti, L Garuti, G Giovanninetti… - Archiv der …, 1985 - Wiley Online Library
Novel 2‐(substituted benzoylamino)‐3,5‐dichloropyridines and isosteric benzamides were synthesized and tested in vitro against the MP strain of herpes simplex virus type 1 [HSV‐1(…
Number of citations: 6 onlinelibrary.wiley.com
L Dai, S Yu, N Lv, X Ye, Y Shao, Z Chen, J Chen - Organic Letters, 2021 - ACS Publications
We herein report an efficient approach for the assembly of multiply substituted imidazoles and oxazoles in a single-step manner. These transformations are based on a decarboxylation …
Number of citations: 17 pubs.acs.org

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